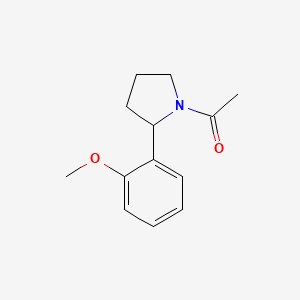
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-methoxyphenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound features a phenyl group instead of a methoxyphenyl group.
α-Pyrrolidinovalerophenone (α-PVP): This compound has a similar pyrrolidine ring but differs in the alkyl chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological behavior .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-9-5-7-12(14)11-6-3-4-8-13(11)16-2/h3-4,6,8,12H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
DGDYNAFMGIRUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


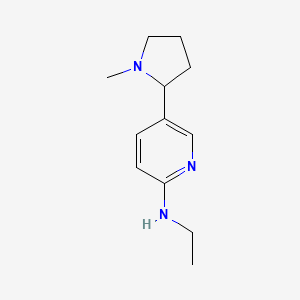
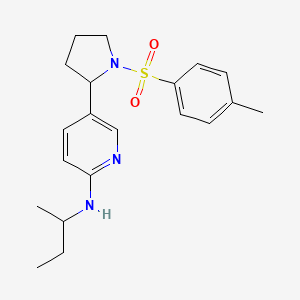
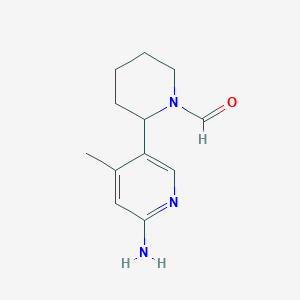


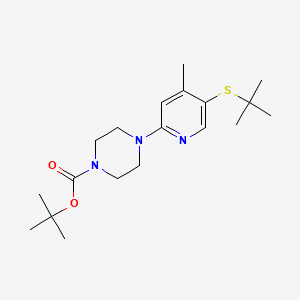
![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
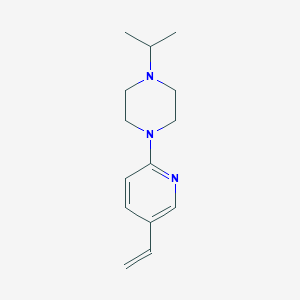

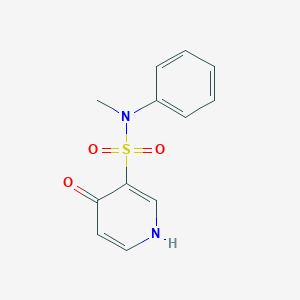

![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
